

Application Notes: Quantification of Nintedanib in Plasma and Tissue Samples

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Compound of Interest

Compound Name: Nintedanib

Cat. No.: B1684533

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Introduction

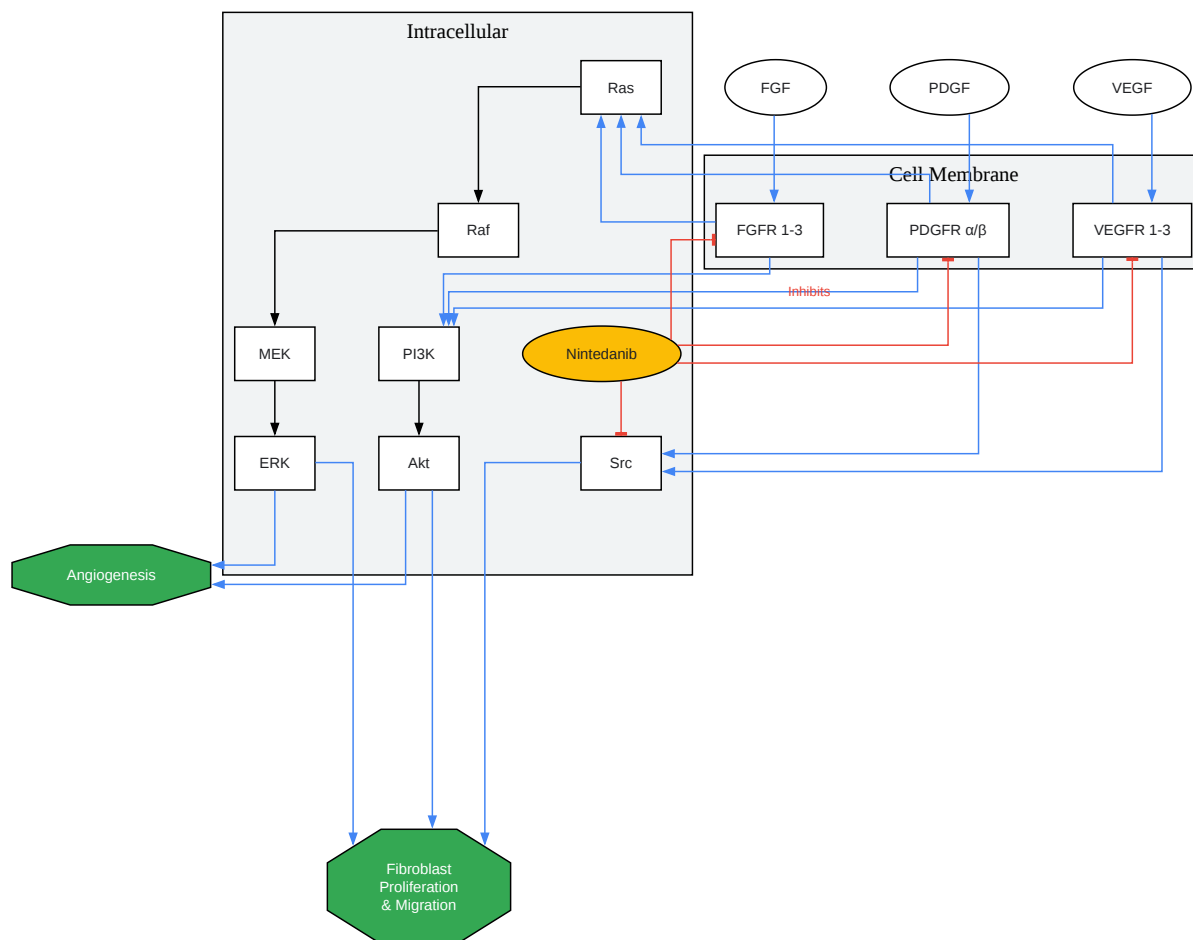
Nintedanib is a potent small molecule inhibitor of multiple tyrosine kinases, targeting key receptors involved in angiogenesis and fibrosis.[1] It primarily inhibits platelet-derived growth factor receptors (PDGFR α and β), fibroblast growth factor receptors (FGFR 1, 2, and 3), and vascular endothelial growth factor receptors (VEGFR 1, 2, and 3).[2][3] By binding to the intracellular ATP-binding pocket of these receptors, **Nintedanib** blocks downstream signaling cascades, thereby inhibiting the proliferation, migration, and transformation of fibroblasts, which are crucial processes in the pathogenesis of fibrotic diseases.[3][4] Its efficacy has led to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[5][6]

Accurate quantification of **Nintedanib** in biological matrices such as plasma and tissue is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides detailed protocols and application notes for the determination of **Nintedanib** concentrations using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific method.[7]

Signaling Pathway of Nintedanib Inhibition

Nintedanib exerts its therapeutic effect by blocking the activation of several key signaling pathways implicated in fibrosis and angiogenesis. Upon binding of growth factors like PDGF, FGF, and VEGF to their respective receptors, the receptors autophosphorylate, initiating

downstream signaling. **Nintedanib** prevents this initial step. This inhibition disrupts cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[3] Additionally, **Nintedanib** has been shown to interfere with TGF- β signaling, a central pathway in fibrosis, by inhibiting the activation of SMAD3 and p38 MAPK.[8][9]



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Caption: **Nintedanib** signaling pathway inhibition.

Experimental Protocols

This section details the materials and methods required for the quantification of **Nintedanib** in plasma and tissue samples. The primary method described is UPLC-MS/MS, which offers high sensitivity and rapid analysis times.

Materials and Reagents

- **Nintedanib** reference standard
- Internal Standard (IS) (e.g., Diazepam, Carbamazepine)[\[7\]](#)[\[10\]](#)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- EDTA human or rat plasma
- Tissue samples (e.g., lung, liver, kidney)
- Phosphate buffered saline (PBS)
- Microcentrifuge tubes
- Syringe filters (0.22 µm)
- Autosampler vials

Sample Preparation

Protocol 2.1: Plasma Sample Preparation (Protein Precipitation) This is a rapid and effective method for extracting **Nintedanib** from plasma samples.[\[11\]](#)[\[12\]](#)

- Thaw plasma samples on ice.

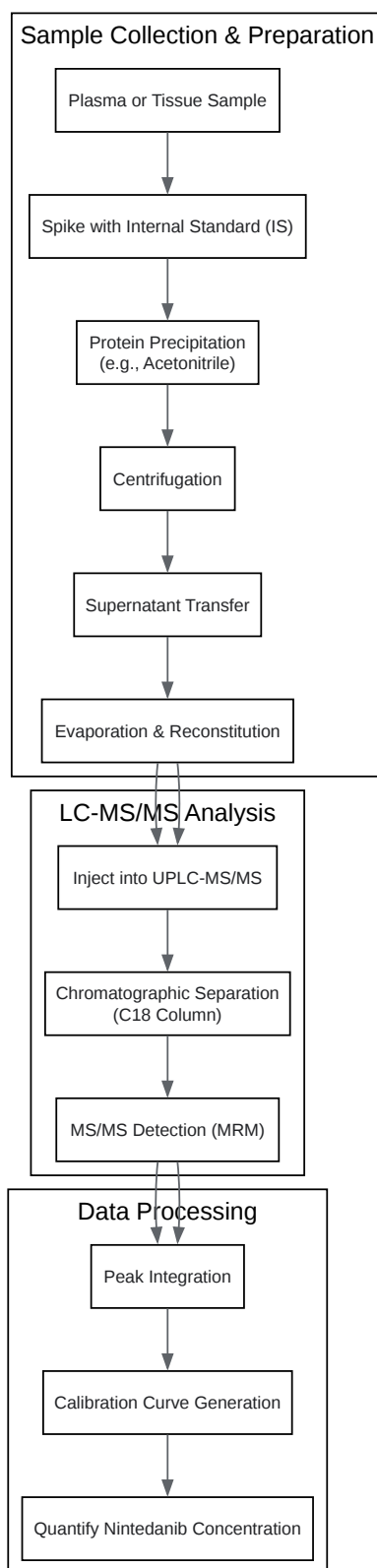
- Pipette 50-100 μL of plasma into a 1.5 mL microcentrifuge tube.
- Spike with an appropriate amount of internal standard (e.g., 10 μL of Diazepam solution).
- Add three volumes of ice-cold acetonitrile (e.g., 300 μL for 100 μL of plasma) to precipitate proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2.2: Tissue Sample Preparation (Homogenization & Protein Precipitation) This protocol is adapted for solid tissue samples and ensures efficient extraction of the analyte.^[7]

- Thaw tissue samples on ice.
- Weigh approximately 100 mg of the tissue sample.
- Add 4 volumes of ice-cold PBS (e.g., 400 μL for 100 mg of tissue).
- Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform homogenate is achieved. Keep samples on ice to prevent degradation.
- Pipette 100 μL of the tissue homogenate into a 1.5 mL microcentrifuge tube.
- Spike with the internal standard.
- Add three volumes of ice-cold acetonitrile (300 μL) to precipitate proteins.
- Follow steps 5-10 from the plasma preparation protocol (Protocol 2.1).

Experimental Workflow

The overall workflow from sample collection to final data analysis involves several key stages, including sample preparation, chromatographic separation, mass spectrometric detection, and data processing.



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Caption: General workflow for **Nintedanib** quantification.

Quantitative Data Summary

The following tables summarize the parameters of various validated UPLC-MS/MS methods for the quantification of **Nintedanib** in different biological matrices.

Table 1: UPLC-MS/MS Method Parameters for **Nintedanib** Quantification in Plasma

Parameter	Method 1[10]	Method 2[11] [12]	Method 3[13]	Method 4 (UPLC-UV)[14] [15]
Matrix	Rat Plasma	Mouse Plasma	Human Plasma	Rat & Human Plasma
Internal Standard	Diazepam	Diazepam	Not Specified	Quetiapine
Extraction Method	Protein Precipitation	Protein Precipitation	Solid Phase Extraction	Protein Precipitation
Linearity Range	1.0 - 200 ng/mL	0.1 - 500 ng/mL	0.5 - 250 ng/mL	15 - 750 ng/mL
LLOQ	1.0 ng/mL	0.1 ng/mL	0.5 ng/mL	15 ng/mL
Run Time	3.0 min	3.0 min	Not Specified	Not Specified
Accuracy	-11.9% to 10.4%	Within $\pm 15\%$	101 - 109%	85 - 115%
Precision (RSD)	<10.8%	Within 15%	<5.5%	<15%

Table 2: UPLC-MS/MS Method Parameters for **Nintedanib** in Tissue Homogenates

Parameter	Method Details[7]
Matrix	Mouse Tissues (Heart, Liver, Spleen, Lung, Kidney, etc.)
Internal Standard	Carbamazepine
Extraction Method	Homogenization & Protein Precipitation
Linearity Range	1 - 1000 ng/mL
LLOQ	1.0 ng/mL
Run Time	3.0 min
Accuracy & Precision	Within $\pm 15\%$

Table 3: Mass Spectrometry Detection Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Nintedanib	540.3	113.1 or 113.0	ESI (+)	[7][10][11]
BIBF 1202 (Metabolite)	526.3	113.1 or 113.0	ESI (+)	[7][10]
Diazepam (IS)	285.3	193.1	ESI (+)	[10][11]
Carbamazepine (IS)	237.1	194.1	ESI (+)	[7]

Detailed UPLC-MS/MS Protocol

This protocol provides a starting point for method development and can be optimized based on the specific instrumentation available.

Chromatographic Conditions

- System: Acquity UPLC System or equivalent

- Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[7][10][11]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.0 min: 10% to 90% B (linear gradient)
 - 2.0-2.5 min: 90% B (hold)
 - 2.5-2.6 min: 90% to 10% B (linear gradient)
 - 2.6-3.0 min: 10% B (re-equilibration)
- Column Temperature: 40°C
- Injection Volume: 5-20 μL

Mass Spectrometric Conditions

- System: Triple quadrupole tandem mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 500°C

- MRM Transitions: Refer to Table 3. Collision energy and other source parameters should be optimized for the specific instrument to maximize signal intensity for **Nintedanib** and the chosen internal standard.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters include:

- Selectivity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.
- Linearity and Range: Demonstrating a linear relationship between detector response and concentration. A minimum of five standards should be used, with the calibration curve having a correlation coefficient (r^2) of ≥ 0.99 .
- Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within $\pm 15\%$ ($\pm 20\%$ at the LLOQ).
- Extraction Recovery: Comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible.
- Matrix Effect: Assessing the suppression or enhancement of ionization by matrix components.
- Stability: Evaluating the stability of **Nintedanib** in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Conclusion

The UPLC-MS/MS methods outlined in this document provide a robust and sensitive approach for the quantification of **Nintedanib** in both plasma and various tissue samples. The protein precipitation protocol offers a simple and high-throughput option for sample preparation, while the detailed chromatographic and mass spectrometric conditions serve as a solid foundation for method development. Proper validation is essential to ensure the reliability of the data for pharmacokinetic, toxicokinetic, and other drug development studies.

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